molecular formula C11H10FN B11916543 6-Fluoro-4,8-dimethylquinoline

6-Fluoro-4,8-dimethylquinoline

Cat. No.: B11916543
M. Wt: 175.20 g/mol
InChI Key: JOAYICVAYZSLGG-UHFFFAOYSA-N
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Description

6-Fluoro-4,8-dimethylquinoline is a fluorinated derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound, making it a valuable target for research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4,8-dimethylquinoline typically involves the introduction of fluorine atoms into the quinoline ring system. One common method is the nucleophilic substitution of halogen atoms with fluorine. For example, the reaction of 6,8-difluoroquinoline with sodium methoxide in liquid ammonia can yield 6-fluoro-8-methoxy derivatives . Another approach involves the cyclization of appropriate precursors under specific conditions to form the quinoline ring with the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free reaction conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4,8-dimethylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various fluorinated quinoline derivatives .

Scientific Research Applications

6-Fluoro-4,8-dimethylquinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-4,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria. The compound’s fluorine atoms can enhance its binding affinity and specificity for these targets, resulting in improved biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4,8-dimethylquinoline is unique due to the combination of fluorine and methyl substituents on the quinoline ring. This specific substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

6-fluoro-4,8-dimethylquinoline

InChI

InChI=1S/C11H10FN/c1-7-3-4-13-11-8(2)5-9(12)6-10(7)11/h3-6H,1-2H3

InChI Key

JOAYICVAYZSLGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)C)F

Origin of Product

United States

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